Jzp-MA-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .
Méthodes De Préparation
The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .
Analyse Des Réactions Chimiques
Jzp-MA-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Jzp-MA-11 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in positron emission tomography to study the distribution and activity of the α/β-hydrolase domain 6 enzyme in various tissues.
Biology: Helps in understanding the role of the α/β-hydrolase domain 6 enzyme in biological processes and its involvement in diseases.
Medicine: Potentially useful in diagnosing and monitoring neurological disorders by imaging the brain’s endocannabinoid system.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system
Mécanisme D'action
Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .
Comparaison Avec Des Composés Similaires
Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:
Jzp-MA-12: Another positron emission tomography ligand targeting the same enzyme but with different pharmacokinetic properties.
Jzp-MA-13: A compound with similar inhibitory effects but a lower ability to cross the blood-brain barrier.
Jzp-MA-14: A structurally related compound with a broader range of enzyme targets.
This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.
Activité Biologique
Jzp-MA-11 is a synthetic compound that has gained attention in pharmacology and medicinal chemistry due to its unique structure and biological activity. It is primarily recognized as a positron emission tomography (PET) ligand targeting the endocannabinoid α/β-hydrolase domain 6 (ABHD6) enzyme. This compound's potential therapeutic applications are being explored, particularly in the context of neurological and metabolic disorders.
This compound exhibits significant biological activity through its selective inhibition of the ABHD6 enzyme, with an IC50 value of 126 nM. This inhibition is crucial as ABHD6 is involved in the metabolism of endocannabinoids, which play a vital role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties, showing potential to inhibit the growth of certain bacteria and fungi. This aspect broadens its applicability beyond neurological research into areas such as infectious disease treatment.
Pharmacokinetics
This compound is capable of crossing the blood-brain barrier (BBB), allowing it to exert effects directly on central nervous system targets. In vivo studies demonstrated that administration of this compound resulted in decreased radioactivity uptake in ABHD6-rich organs, including the brain, liver, heart, and kidneys, indicating its effective distribution and potential therapeutic impact .
Case Studies and Clinical Applications
Recent studies have utilized multimodal imaging techniques to evaluate the pharmacological responses associated with this compound. For instance, a proof-of-concept study conducted on nonhuman primates confirmed significant brain uptake of the compound when used as a PET ligand. The imaging techniques employed provided insights into the biological effects of ABHD6 inhibition, revealing potential pathways for treating disorders related to endocannabinoid metabolism .
Comparative Analysis with Similar Compounds
To better understand this compound's biological activity, it is useful to compare it with other compounds targeting similar pathways:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Contains specific functional groups | ABHD6 inhibitor | Selective inhibition |
Compound A | Similar functional groups | Antimicrobial | Higher potency |
Compound B | Analogous backbone structure | Anti-inflammatory | Broader spectrum |
Compound C | Related substituents | Cytotoxic | Different mechanism |
This table illustrates how this compound stands out due to its specific combination of functional groups and unique reactivity patterns, which may not be present in similar compounds.
Propriétés
Formule moléculaire |
C15H17FN4O2S |
---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
NLWSYKNCVGFXOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.